molecular formula C9H17NO2 B14584771 (1S,3R)-3-Hydroxy-N,N-dimethylcyclohexane-1-carboxamide CAS No. 61471-22-5

(1S,3R)-3-Hydroxy-N,N-dimethylcyclohexane-1-carboxamide

Cat. No.: B14584771
CAS No.: 61471-22-5
M. Wt: 171.24 g/mol
InChI Key: CTXIQWVXIYTPIQ-JGVFFNPUSA-N
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Description

(1S,3R)-3-Hydroxy-N,N-dimethylcyclohexane-1-carboxamide is a chiral compound with significant potential in various scientific fields. Its unique stereochemistry and functional groups make it an interesting subject for research and application in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Hydroxy-N,N-dimethylcyclohexane-1-carboxamide typically involves the use of enantiomerically pure starting materials and chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent, followed by amide formation through reaction with dimethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Hydroxy-N,N-dimethylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as halides, thiols, and amines

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Various substituted cyclohexane derivatives

Mechanism of Action

The mechanism of action of (1S,3R)-3-Hydroxy-N,N-dimethylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R)-cis-Chrysanthemyl Tiglate
  • (1S,3R)-(-)-Camphoric acid
  • (1S,3R)-RSL3

Uniqueness

(1S,3R)-3-Hydroxy-N,N-dimethylcyclohexane-1-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

61471-22-5

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

(1S,3R)-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide

InChI

InChI=1S/C9H17NO2/c1-10(2)9(12)7-4-3-5-8(11)6-7/h7-8,11H,3-6H2,1-2H3/t7-,8+/m0/s1

InChI Key

CTXIQWVXIYTPIQ-JGVFFNPUSA-N

Isomeric SMILES

CN(C)C(=O)[C@H]1CCC[C@H](C1)O

Canonical SMILES

CN(C)C(=O)C1CCCC(C1)O

Origin of Product

United States

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